1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone
Description
This compound (CAS: 1073372-01-6) features a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position and a piperazine ring linked via an acetyl group at the 3-position. Its molecular formula is C₁₇H₂₆BN₃O₃ (molecular weight: 331.225), with the boronic ester enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . The acetylpiperazine moiety enhances solubility and modulates electronic properties, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O3/c1-13(22)20-6-8-21(9-7-20)15-10-14(11-19-12-15)18-23-16(2,3)17(4,5)24-18/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNGEILOWYDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729215 | |
| Record name | 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-39-4 | |
| Record name | 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation for Boronate Ester Installation
The boronate ester is introduced at position 5 via Miyaura borylation , which replaces a bromine atom with a pinacol boronate group using bis(pinacolato)diboron (B₂pin₂).
Example Procedure
-
Starting Material : 5-Bromo-3-(4-acetylpiperazin-1-yl)pyridine (1.0 equiv).
-
Reagents :
Reaction Mechanism :
The palladium catalyst mediates oxidative addition of the C–Br bond, transmetallation with B₂pin₂, and reductive elimination to form the C–B bond.
Outcome :
-
Yield: ~65% (extrapolated from similar borylation reactions).
-
Product: 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone.
Optimization and Challenges
Regioselectivity in Amination
The position of the piperazine-acetyl group is critical. Using 3-iodo-5-bromopyridine ensures that the bulkier piperazine group installs at the less hindered position (C-3), leaving C-5 open for borylation.
Stability of the Acetyl Group
The acetyl moiety on piperazine must remain stable under borylation conditions. Mild bases (e.g., KOAc) and lower temperatures (80°C) prevent deacetylation.
Alternative Synthetic Pathways
Sequential Halogenation and Borylation
An alternative approach involves:
-
**Initial
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted boronic esters.
Scientific Research Applications
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe or in the development of bioactive compounds.
Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .
Comparison with Similar Compounds
Structural Analogues with Boronic Esters
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 883738-38-3)
- Molecular Formula : C₁₈H₂₇BN₂O₃ (MW: 330.23)
- Key Differences :
- Boronic ester is attached to a phenyl ring instead of pyridine.
- Piperazine is substituted with a methyl group rather than an acetyl group.
- The phenyl-boronic ester may confer higher lipophilicity, affecting cellular permeability in biological assays .
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine (CAS: 1201644-33-8)
- Molecular Formula : C₁₅H₂₃BN₂O₃ (MW: 298.17)
- Key Differences :
- Replaces acetylpiperazine with morpholine , a less basic heterocycle.
- Implications :
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone (CAS: 1227068-63-4)
- Molecular Formula: C₁₃H₂₂BNO₃ (MW: 251.13)
- Key Differences :
- Pyridine is partially saturated to 3,4-dihydropyridine , disrupting aromaticity.
- Implications :
- The saturated ring may reduce π-stacking interactions in biological targets but increase conformational flexibility .
Q & A
What are the critical steps and conditions for synthesizing 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl)ethanone?
Level : Basic
Answer :
The synthesis typically involves:
Suzuki-Miyaura Coupling : The boronate ester group enables cross-coupling with halogenated pyridine derivatives, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Piperazine Functionalization : Ethylenediamine derivatives are reacted under reflux with ketone precursors to form the piperazine-ethanone moiety. Temperature control (60–80°C) is critical to avoid side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Table 1 : Key Synthesis Parameters
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Boronate ester coupling | Pd(PPh₃)₄, THF | 80°C | 65–75 |
| Piperazine formation | Ethanol | 60°C | 80–85 |
| Final purification | Ethyl acetate/hexane | RT | 90–95 |
How can researchers optimize reaction yields when introducing the dioxaborolane group?
Level : Advanced
Answer :
Optimization strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency .
- Moisture Control : Using anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the boronate ester .
- Microwave-Assisted Synthesis : Reducing reaction time (from 24h to 2h) while maintaining yields .
- Stoichiometric Adjustments : A 1.2:1 molar ratio of boronate ester to halogenated pyridine minimizes unreacted starting material .
Which spectroscopic techniques are most reliable for characterizing this compound?
Level : Basic
Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) and carbonyl groups (δ 170–175 ppm) .
- ¹¹B NMR : Identifies boronate ester integrity (δ 28–32 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 415.24 Da) .
- IR Spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
How do steric effects from the piperazine moiety influence cross-coupling reactivity?
Level : Advanced
Answer :
The piperazine ring introduces steric hindrance, which:
- Slows Reaction Kinetics : Requires higher catalyst loading (5 mol% Pd vs. 1–2 mol% for simpler substrates) .
- Promotes Side Reactions : Uncoordinated piperazine nitrogen may bind Pd, necessitating bulky ligands (e.g., SPhos) to suppress undesired coordination .
- Affects Solubility : Polar aprotic solvents (DMF) enhance solubility of the piperazine intermediate, improving reaction homogeneity .
What methodologies resolve contradictions in biological activity data across studies?
Level : Advanced
Answer :
Discrepancies often arise from:
- Impurity Artifacts : Repurify compounds via HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability .
- Computational Modeling : Docking studies (AutoDock Vina) reconcile conflicting binding data by identifying alternative binding poses .
What are the stability considerations for the boronate ester under physiological conditions?
Level : Advanced
Answer :
The dioxaborolane group is prone to hydrolysis in aqueous media. Mitigation strategies include:
- pH Control : Buffers (pH 7.4) slow hydrolysis rates .
- Prodrug Design : Masking the boronate ester as a pinacol ester improves stability in vivo .
- Lyophilization : Storing the compound as a lyophilized powder extends shelf life .
How can researchers validate the compound’s role as a kinase inhibitor intermediate?
Level : Advanced
Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Isotopic Labeling : Incorporate ¹⁴C at the ethanone carbonyl to track metabolic fate in vitro .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to confirm binding modes .
What solvent systems are optimal for solubility in biological assays?
Level : Basic
Answer :
- Polar Solvents : DMSO (≤1% v/v) for stock solutions.
- Aqueous Buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 enhances solubility without denaturing proteins .
- Co-solvents : 10% PEG-400 in water for in vivo formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
